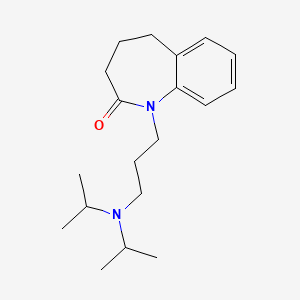
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound with the molecular formula C15H18N4O2S. This compound features a urea backbone substituted with a methyl group and an imidazole ring, which is further substituted with a 2,4-xylyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- typically involves the formation of the imidazole ring followed by its functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsThe use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 2,4-xylyl group can enhance the compound’s binding affinity and specificity for its targets. The urea moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(2,4-xylyl)urea
- 1-Methyl-3-(3,4-xylyl)urea
- 1-Methyl-3-(2,3-xylyl)urea
Uniqueness
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is unique due to the presence of the imidazole ring substituted with a 2,4-xylyl group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
60176-55-8 |
|---|---|
Molecular Formula |
C15H18N4O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H18N4O2S/c1-10-4-5-12(11(2)8-10)19-7-6-17-15(19)22-9-13(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21) |
InChI Key |
GFBPQSPLFUXJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




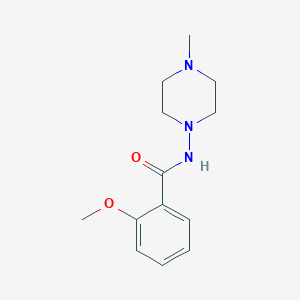
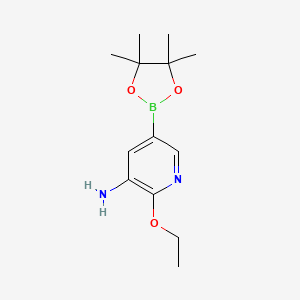
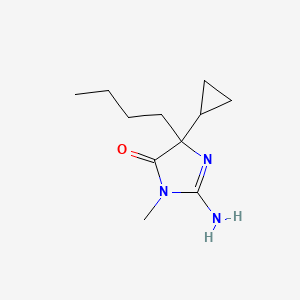
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
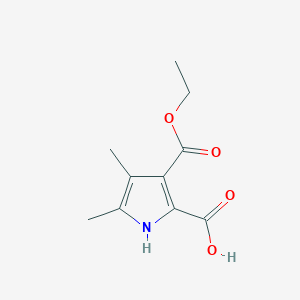
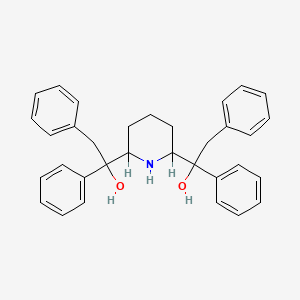

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)



